N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of bromophenyl, triazole, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne.
Condensation Reaction: The final step involves the condensation of the bromophenyl and triazole intermediates with acetohydrazide under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe or marker in biological assays to study cellular processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and triazole groups can bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of bromophenyl and triazole groups, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or Ringer’s lactate solution.
Properties
CAS No. |
330838-26-1 |
---|---|
Molecular Formula |
C21H19Br2N5OS |
Molecular Weight |
549.3 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19Br2N5OS/c1-14(2)12-28-20(16-6-8-17(22)9-7-16)26-27-21(28)30-13-19(29)25-24-11-15-4-3-5-18(23)10-15/h3-11H,1,12-13H2,2H3,(H,25,29)/b24-11+ |
InChI Key |
PIAAFAWIRKMBRW-BHGWPJFGSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)Br)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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